molecular formula C28H36N4O7 B1671196 Safracin B CAS No. 87578-99-2

Safracin B

Numéro de catalogue: B1671196
Numéro CAS: 87578-99-2
Poids moléculaire: 540.6 g/mol
Clé InChI: GKUZBRIJGIGFKC-DODRDYGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities

Applications De Recherche Scientifique

Chemistry

In chemistry, Safracin B is used as a precursor for the synthesis of other complex molecules. It serves as a starting material for the production of trabectedin, an anti-cancer drug .

Biology

In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of bacterial resistance mechanisms .

Medicine

This compound has significant applications in medicine, particularly in cancer treatment. It has demonstrated potent antitumor activity against various cancer cell lines, including leukemias and melanomas . Its unique structure allows it to interact with DNA and inhibit cancer cell growth.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. Its broad-spectrum antimicrobial activity makes it a valuable compound in the development of new drugs .

Analyse Biochimique

Cellular Effects

Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of this compound may play an important role in its antitumor action .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. This compound was found to be rather unstable compared to Safracin A

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce this compound . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of this compound . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.

Analyse Des Réactions Chimiques

Types of Reactions

Safracin B undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.

Major Products Formed

The major products formed from these reactions include this compound and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .

Activité Biologique

Safracin B, a member of the saframycin family of antibiotics, is produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention for its significant biological activities, particularly its antitumor properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its potential applications in clinical settings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which includes multiple chiral centers and a high molecular weight. Its chemical formula is C56H82N8O11C_{56}H_{82}N_8O_{11} with a molecular weight of 1043 g/mol, indicating its intricate nature as a natural product . The compound exhibits a unique bisquinone core structure that is pivotal for its biological activity.

The mechanism through which this compound exerts its biological effects primarily involves DNA interaction. It forms electrophilic iminium ions that can alkylate guanine residues in double-stranded DNA, leading to disruptions in DNA replication and transcription processes . This interaction is similar to other members of the saframycin family, which are known to possess potent antiproliferative activities against various tumor cell lines.

Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it demonstrates significant cytotoxicity against several cancer cell lines, including:

  • L1210 Leukemia
  • P388 Leukemia
  • B16 Melanoma

In comparative studies, this compound has shown lower toxic and effective doses than its analog Safracin A, suggesting a more favorable therapeutic index. Specifically, it has been reported that this compound prolongs the survival of tumor-bearing mice more effectively than Safracin A .

Table 1: Comparative Antitumor Efficacy of Safracin Compounds

CompoundCell LineIC50 (µM)Effectiveness (Survival Extension)
Safracin AL12102.5Moderate
This compoundL12101.0Significant
Safracin AP3883.0Moderate
This compoundP3881.5High
Safracin AB162.8Low
This compoundB161.2High

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound has been elucidated through genetic studies that identify the gene clusters responsible for its production. The gene cluster involved in safracin biosynthesis includes multiple open reading frames encoding polypeptides that facilitate the synthesis of this antibiotic . Advances in genetic engineering have allowed researchers to manipulate these pathways to enhance the yield and modify the compound for improved efficacy.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Anticancer Drug Development : this compound served as a precursor in the semi-synthesis of Yondelis® (trabectedin), an FDA-approved drug for treating soft tissue sarcoma and ovarian cancer .
  • Combination Therapies : Studies have explored combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer cell lines.

Propriétés

Numéro CAS

87578-99-2

Formule moléculaire

C28H36N4O7

Poids moléculaire

540.6 g/mol

Nom IUPAC

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1

Clé InChI

GKUZBRIJGIGFKC-DODRDYGUSA-N

SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

SMILES isomérique

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

SMILES canonique

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O

Apparence

Solid powder

Key on ui other cas no.

82029-27-4

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

EM 5519;  EM5519;  EM-5519;  Safracin B;  Antibiotic EM 5519;  Antibiotic Y 16482-alpha;  Antibiotic Y 16482alpha

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safracin B
Reactant of Route 2
Safracin B
Reactant of Route 3
Safracin B
Reactant of Route 4
Safracin B
Reactant of Route 5
Safracin B
Reactant of Route 6
Reactant of Route 6
Safracin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.